1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride
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Overview
Description
1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride is a synthetic organic compound that belongs to the class of ketones It is characterized by the presence of a piperidine ring and a benzodioxocin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride typically involves multiple steps:
Formation of the Benzodioxocin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Ketone Group: The ketone group is introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Purification Techniques: Such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2.
Reduction: Using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like PCl5 or SOCl2.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of ketones on biological systems.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: As a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting biochemical pathways involved in metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-(1-piperidinyl)-1-phenyl-: Similar structure but lacks the benzodioxocin ring.
1-Propanone, 3-(1-piperidinyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Similar structure with a different benzodioxin ring.
Uniqueness
1-Propanone, 3-(1-piperidinyl)-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-, hydrochloride is unique due to the presence of both the piperidine and benzodioxocin rings, which may confer distinct chemical and biological properties.
Properties
CAS No. |
132412-86-3 |
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Molecular Formula |
C18H26ClNO3 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
3-piperidin-1-yl-1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H25NO3.ClH/c20-16(8-11-19-9-2-1-3-10-19)15-6-7-17-18(14-15)22-13-5-4-12-21-17;/h6-7,14H,1-5,8-13H2;1H |
InChI Key |
INVRTGUEVBEIGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)OCCCCO3.Cl |
Origin of Product |
United States |
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